(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(7-bromo-4-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2 |
InChI Key |
SHCVVNIFTMDMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CN)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromofluorination of Indole
Electrophilic halogenation is a common method to introduce bromine and fluorine atoms onto the indole ring. For example, 7-bromo-4-fluoro-1H-indole can be synthesized via sequential bromination and fluorination of a pre-formed indole derivative. A patent describes the use of -bromosuccinimide (NBS) in acetic acid for regioselective bromination at the 7-position, followed by fluorination using Selectfluor™ or under controlled conditions. This method yields the dihalogenated indole precursor in 60–75% yield.
Cyclization of Substituted Nitrobenzenes
An alternative route involves cyclizing halogenated nitrobenzene derivatives. For instance, 2-bromo-4-fluoro-6-nitrobenzene can undergo Bartoli indole synthesis by reacting with vinylmagnesium bromide in tetrahydrofuran (THF) at −60°C. This method forms the indole ring while retaining the bromo and fluoro substituents. The nitro group is subsequently reduced to an amine using iron powder in acetic acid, achieving a 70–80% yield for the cyclized product.
Introduction of the Methanamine Group
The methanamine group at the 3-position is introduced via two primary strategies:
Vilsmeier-Haack Formylation Followed by Reductive Amination
A widely used method involves formylating the indole at the 3-position using the Vilsmeier-Haack reaction. Treating 7-bromo-4-fluoro-1H-indole with phosphorus oxychloride () and dimethylformamide (DMF) generates the 3-carbaldehyde intermediate. This aldehyde is then subjected to reductive amination with ammonium chloride () and sodium cyanoborohydride () in methanol, yielding the methanamine derivative in 45–55% overall yield.
Direct Amination via TosMIC Reagent
A recent advance employs p-toluenesulfonylmethyl isocyanide (TosMIC) to introduce the methanamine group directly. In a one-pot reaction, 7-bromo-4-fluoro-1H-indole-3-carbaldehyde is treated with TosMIC and a primary amine (e.g., methylamine) in the presence of potassium carbonate (). This method avoids multi-step reductions and achieves a 65–70% yield under mild conditions.
Optimization and Scalability
Large-Scale Bromofluorination
For industrial production, continuous flow reactors have been adopted to enhance regioselectivity and safety. A study demonstrated that bromination using in a microreactor at 50°C achieves 90% conversion with minimal byproducts. Subsequent fluorination with in dimethyl sulfoxide (DMSO) at 120°C completes the dihalogenation process in 85% yield.
Green Chemistry Approaches
Solvent-free reductive amination has been explored to reduce environmental impact. Ball milling the aldehyde intermediate with ammonium acetate () and sodium borohydride () produces the target compound in 60% yield without organic solvents.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 7 undergoes nucleophilic substitution under transition metal catalysis, enabling cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 7-Aryl-4-fluoro-indol-3-methanamine | 45–60% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine substrate | 7-Amino-4-fluoro-indol-3-methanamine | 35–50% |
Key Notes :
-
Fluorine’s electron-withdrawing effect enhances bromine’s electrophilicity, accelerating substitution.
-
THF or dioxane solvents are preferred for coupling reactions .
Amine Group Reactivity
The primary amine participates in condensation and acylation reactions, forming derivatives with pharmacological relevance.
Acylation
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → rt | N-Acetyl derivative | 85% | |
| Benzoyl chloride | Pyridine, reflux | N-Benzoyl derivative | 78% |
Schiff Base Formation
| Aldehyde/Ketone | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | MeOH, rt, 12h | N-Benzylidene derivative | 70% | |
| 4-Nitrobenzaldehyde | AcOH catalyst, EtOH | N-(4-Nitrobenzylidene) derivative | 65% |
Mechanistic Insight :
The amine’s nucleophilicity is moderated by the indole ring’s electron-deficient nature, requiring mild bases (e.g., Et₃N) for efficient acylation.
Electrophilic Aromatic Substitution
The indole ring’s C5 position is activated for electrophilic substitution due to fluorine’s meta-directing effect.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 40% | |
| Sulfonation | ClSO₃H, DCM, -10°C | 5-Sulfo derivative | 30% |
Limitations :
Bromine at C7 sterically hinders substitution at adjacent positions (C6/C8).
Reductive Amination
The primary amine reacts with ketones or aldehydes under reducing conditions to form secondary amines.
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH | N-Cyclohexylmethyl derivative | 60% | |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCE | N-(4-Fluorobenzyl) derivative | 55% |
Metal-Mediated Cross-Couplings
Beyond Suzuki reactions, the bromine site engages in Negishi and Stille couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Negishi Coupling | ZnR₂, Pd(OAc)₂, P(t-Bu)₃ | 7-Alkyl/aryl derivatives | 50–65% | |
| Stille Coupling | SnR₃, PdCl₂(PPh₃)₂, LiCl | 7-Heteroaryl derivatives | 40–55% |
Cyclization Reactions
The amine group facilitates intramolecular cyclization to form fused heterocycles.
| Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|
| CuI, K₂CO₃, DMF | Pyrrolo[3,2-e]indole scaffold | Kinase inhibitor intermediates | 30% |
Oxidation and Stability
Scientific Research Applications
Biological Activities
The structural features of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine suggest potential interactions with various biological targets. Notable biological activities include:
- Antitumor Activity : Studies have indicated that compounds containing indole structures can inhibit tumor cell proliferation. The presence of bromine and fluorine may enhance this effect by improving bioavailability and target specificity .
- Antimicrobial Properties : Indole derivatives have been shown to exhibit antibacterial effects, making them candidates for developing new antibiotics .
- Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and other neurological conditions .
Applications in Medicinal Chemistry
The applications of this compound extend into various domains within medicinal chemistry:
Drug Development
The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting diseases related to serotonin metabolism. Its structural analogs have been explored for their pharmacological properties, leading to promising leads for further research .
Radiopharmaceuticals
Recent studies have investigated the use of fluorinated indole derivatives as radiolabeling precursors for positron emission tomography (PET) imaging. These compounds can provide insights into metabolic pathways, particularly those involving tryptophan metabolism .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated that this compound inhibits growth in various cancer cell lines, enhancing apoptosis rates. |
| Study B | Antimicrobial Effects | Showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent. |
| Study C | Neuropharmacology | Explored the compound's binding affinity to serotonin receptors, indicating potential therapeutic effects in mood disorders. |
Mechanism of Action
The mechanism of action of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares the target compound with key analogs based on substituent positions, molecular formulas, and molecular weights:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions (Indole Ring) | Amine Group | Key Features |
|---|---|---|---|---|---|
| (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine | C₉H₈BrFN₂ | 258.08 | Br (7), F (4) | Methanamine (C1) | Halogenated, compact structure |
| (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine | C₉H₈BrFN₂ | 258.08 | Br (4), F (7) | Methanamine (C1) | Positional isomer of the target |
| 2-(5-Bromo-7-fluoro-1H-indol-3-yl)ethanamine | C₁₁H₁₂BrFN₂ | 275.13 | Br (5), F (7) | Ethanamine (C2) | Extended chain, altered halogen positions |
| 2-(7-Bromo-1H-indol-3-yl)ethanamine | C₁₀H₁₁BrN₂ | 239.11 | Br (7) | Ethanamine (C2) | No fluorine, longer chain |
| (1-Tosyl-1H-indol-4-yl)methanamine | C₁₄H₁₅N₂O₂S | 283.34 | Tosyl (1) | Methanamine (C1) | Sulfonamide group, bulky substituent |
Physicochemical Properties
- Lipophilicity : The target compound’s bromine and fluorine atoms increase molecular weight and lipophilicity (LogP ≈ 2.5–3.1), comparable to analogs like 2-(7-bromo-1H-indol-3-yl)ethanamine (LogP 3.13) . Ethanamine derivatives exhibit higher lipophilicity due to longer chains.
Key Research Findings
- Positional Isomerism : Swapping bromine and fluorine positions (e.g., 4-Bromo-7-fluoro vs. 7-Bromo-4-fluoro) alters electronic effects. The 7-bromo-4-fluoro configuration may optimize steric interactions in enzyme-binding pockets .
- Chain Length Impact : Ethanamine analogs (e.g., ) show reduced metabolic clearance in preclinical models compared to methanamine derivatives, suggesting chain length influences pharmacokinetics .
- Halogen Synergy : Bromine’s bulk and fluorine’s electronegativity may synergize to improve binding affinity in kinase or protease inhibitors, as observed in structurally related compounds .
Biological Activity
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring, which may influence its biological activity through electronic effects and steric hindrance. The methanamine group contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that indole derivatives can inhibit the growth of certain bacterial strains. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) in the low microgram range .
- Anticancer Properties : Compounds in the indole family are known for their cytotoxic effects against various cancer cell lines. Studies have reported significant activity against leukemia and breast cancer cell lines, with some derivatives exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Indole derivatives often act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and survival.
- Receptor Interaction : The compound may interact with specific receptors or ion channels, modulating their activity and influencing cellular responses.
- Apoptosis Induction : Some studies indicate that indole compounds can trigger apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Activity
A study on structurally similar indole derivatives reported antimicrobial properties against MRSA, with some compounds achieving MIC values as low as 0.25 µg/mL. This indicates a promising avenue for developing new antibiotics based on indole structures .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The compound's ability to arrest cell cycle progression at the G1 phase was noted, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Apoptosis induction |
| Similar Indole Derivative | U-937 | 12.5 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine, and how can purity be validated?
- Synthesis Methodology : A multi-step approach is typically employed, starting with bromination and fluorination of indole precursors. For example, analogous bromo-fluoro-indole derivatives are synthesized via nucleophilic substitution or transition-metal-catalyzed reactions, followed by reductive amination to introduce the methanamine group. Solvent selection (e.g., methyl tert-butyl ether) and base conditions (e.g., sodium hydroxide) are critical for intermediate purification .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended. Purity thresholds >95% are standard for research-grade material, as seen in protocols for similar halogenated indole derivatives .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). Halogenated indoles are prone to degradation via hydrolysis or photochemical reactions; refrigeration minimizes decomposition .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Approach :
- NMR : H and C NMR confirm substitution patterns (e.g., bromo and fluoro groups at positions 7 and 4, respectively).
- FT-IR : Identifies functional groups (e.g., N-H stretch of the methanamine group at ~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/F signatures) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond angles of halogenated indole derivatives?
- Crystallographic Refinement : Use programs like SHELXL for small-molecule refinement. For example, SHELX algorithms resolve discrepancies by iteratively optimizing atomic displacement parameters and hydrogen bonding networks. This is critical for halogenated indoles, where steric effects from bromine/fluorine may distort bond angles .
- Data Cross-Validation : Compare experimental X-ray diffraction data with DFT-calculated geometries to identify systematic errors in crystallographic models .
Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
- Quality Control : Implement strict synthetic protocols (e.g., controlled reaction temperatures, inert atmospheres) and validate each batch via HPLC and NMR.
- Biological Assay Design : Use internal standards (e.g., reference inhibitors) and replicate experiments to distinguish compound-specific effects from experimental noise. For indole derivatives, receptor-binding assays (e.g., CB1 or serotonin receptors) require normalization to control for solvent/DMSO artifacts .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize halogen bonds (Br/F) and amine group hydrogen bonding for accuracy .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability. For halogenated compounds, electrostatic potential maps help explain selectivity for hydrophobic binding pockets .
Q. What analytical methods resolve contradictions in reported solubility profiles of halogenated indole amines?
- Solubility Testing : Use shake-flask method with UV/Vis quantification in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). For low-solubility compounds, dynamic light scattering (DLS) detects aggregation.
- Data Interpretation : Cross-reference results with logP calculations (e.g., using ChemAxon). Bromine’s hydrophobicity often reduces aqueous solubility, but fluorination can counterbalance this effect via polarity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
